Methyl 4-pyridylacetate

Description

The exact mass of the compound Methyl 4-pyridylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-pyridylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-pyridylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

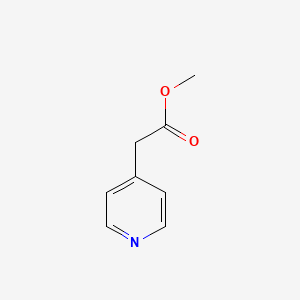

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-pyridin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKQLMMQYVXILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183945 | |

| Record name | Methyl 4-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29800-89-3 | |

| Record name | 4-Pyridineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29800-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-pyridylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029800893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-pyridylacetate is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of methyl 4-pyridylacetate. Detailed experimental protocols for its preparation via Fischer esterification are presented, along with a thorough compilation of its chemical and physical characteristics. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in a vast array of natural products and synthetic pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug design. Methyl 4-pyridylacetate, a simple ester derivative of 4-pyridylacetic acid, serves as a key building block and intermediate in the synthesis of more complex molecules with diverse biological activities. A thorough understanding of its synthesis and properties is therefore crucial for its effective utilization in research and development.

Synthesis of Methyl 4-pyridylacetate

The most common and efficient method for the synthesis of methyl 4-pyridylacetate is the Fischer esterification of 4-pyridylacetic acid with methanol in the presence of a strong acid catalyst.[1][2][3][4][5] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

General Reaction Scheme

Caption: General reaction scheme for the Fischer esterification of 4-pyridylacetic acid.

Detailed Experimental Protocol

This protocol is adapted from general Fischer esterification procedures.[1][2][3][4]

Materials:

-

4-Pyridylacetic acid hydrochloride

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-pyridylacetic acid hydrochloride in anhydrous methanol (a significant excess, e.g., 10-20 equivalents, which also acts as the solvent).

-

Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst.

-

Using Sulfuric Acid: Add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise with stirring.

-

Using Thionyl Chloride: Add thionyl chloride (e.g., 1.2-1.5 equivalents) dropwise. This method has the advantage of converting the carboxylic acid to the more reactive acyl chloride in situ, and the byproducts (SO₂ and HCl) are gaseous.

-

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: a. After completion, cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be neutral or slightly basic. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter off the drying agent.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude methyl 4-pyridylacetate. The product can be further purified by vacuum distillation if necessary.

Physicochemical Properties of Methyl 4-pyridylacetate

A summary of the key physicochemical properties of methyl 4-pyridylacetate is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [6] |

| Molecular Weight | 151.16 g/mol | [6] |

| CAS Number | 29800-89-3 | [6] |

| Appearance | Liquid | |

| Boiling Point | Not available at standard pressure. | |

| Density | ~1.119 g/mL at 25 °C (for 2-isomer) | [7] |

| Refractive Index (n²⁰/D) | ~1.506 (for 2-isomer) | [7] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The anticipated ¹H and ¹³C NMR chemical shifts for methyl 4-pyridylacetate are based on the known values for pyridine and related structures.[8][9][10][11][12][13]

¹H NMR (CDCl₃):

-

δ ~ 8.5 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen (positions 2 and 6).

-

δ ~ 7.2 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen (positions 3 and 5).

-

δ ~ 3.7 ppm (s, 2H): Methylene protons of the acetate group (-CH₂-).

-

δ ~ 3.7 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

¹³C NMR (CDCl₃):

-

δ ~ 171 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~ 150 ppm: Pyridine ring carbons ortho to the nitrogen (C2 and C6).

-

δ ~ 148 ppm: Pyridine ring carbon at the point of substitution (C4).

-

δ ~ 124 ppm: Pyridine ring carbons meta to the nitrogen (C3 and C5).

-

δ ~ 52 ppm: Methyl carbon of the ester group (-OCH₃).

-

δ ~ 41 ppm: Methylene carbon of the acetate group (-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum of methyl 4-pyridylacetate is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | ~1735 (strong) |

| C-O (ester) | ~1250-1100 (strong) |

| C=C, C=N (pyridine) | ~1600-1450 (multiple bands) |

| C-H (aromatic) | ~3100-3000 |

| C-H (aliphatic) | ~3000-2850 |

Reaction Mechanism and Logical Relationships

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.

Caption: Stepwise mechanism of the Fischer esterification.

Safety and Handling

Methyl 4-pyridylacetate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of methyl 4-pyridylacetate. The Fischer esterification of 4-pyridylacetic acid with methanol stands as a reliable and straightforward method for its preparation. The compiled physicochemical and spectral data serve as a valuable reference for its characterization. This information is intended to support the work of researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile building block in the creation of novel and impactful molecules.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. Methyl 4-pyridylacetate | C8H9NO2 | CID 122482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. testbook.com [testbook.com]

- 12. kgroup.du.edu [kgroup.du.edu]

- 13. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

Spectroscopic Profile of Methyl 4-pyridylacetate: A Technical Guide

Introduction

Methyl 4-pyridylacetate is a pyridine derivative of significant interest in chemical synthesis and pharmaceutical research. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 4-pyridylacetate. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectral properties.

Spectroscopic Data

The following sections present the key spectroscopic data for Methyl 4-pyridylacetate (CAS No: 29800-89-3, Molecular Formula: C₈H₉NO₂).[1] While direct experimental spectra are not widely available in public databases, the data presented here are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet (d) | 2H | H-2, H-6 (α to N) |

| ~7.2 | Doublet (d) | 2H | H-3, H-5 (β to N) |

| ~3.7 | Singlet (s) | 2H | -CH₂- |

| ~3.6 | Singlet (s) | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~171 | C=O (Ester) |

| ~150 | C-2, C-6 |

| ~145 | C-4 |

| ~124 | C-3, C-5 |

| ~52 | -OCH₃ |

| ~41 | -CH₂- |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (ring) |

| ~1250-1000 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Predicted Mass Spectral Data

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 92 | High | [M - COOCH₃]⁺ |

| 65 | Medium | Loss of HCN from pyridinium ion |

The NIST WebBook reports an ionization energy of 9.62 ± 0.02 eV for Methyl 4-pyridylacetate as determined by electron ionization mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized instrumental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of Methyl 4-pyridylacetate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). To avoid overwhelming sample signals, it is crucial to use solvents where protons have been replaced by deuterium.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the free induction decay (FID) and perform a Fourier transform to obtain the NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small, solid sample or a drop of a liquid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solid samples) :

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent disc.

-

-

Data Acquisition :

-

Place the ATR accessory with the sample or the KBr pellet into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For pure, volatile samples, direct infusion or a heated probe can be used.

-

For complex mixtures or less volatile compounds, the sample is typically introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). This separates the components of the mixture before they enter the mass spectrometer.

-

-

Ionization :

-

The sample molecules are ionized in the ion source. Common techniques include:

-

Electron Ionization (EI) : A high-energy electron beam bombards the sample, causing the loss of an electron and forming a molecular ion. This is an energetic method that often leads to extensive fragmentation.

-

Chemical Ionization (CI) : A reagent gas is ionized, which then transfers a proton to the analyte molecule. This is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.

-

-

-

Mass Analysis and Detection :

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Methyl 4-pyridylacetate.

References

An In-depth Technical Guide to Methyl 4-pyridylacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-pyridylacetate is a pivotal chemical intermediate, extensively utilized in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its unique structure, featuring a pyridine ring and a methyl ester functional group, offers versatile reactivity for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of Methyl 4-pyridylacetate, including its chemical identity, physicochemical properties, detailed synthesis and purification protocols, spectroscopic data with analysis, and its applications in drug discovery and development.

Chemical Identity and Structure

Methyl 4-pyridylacetate, also known as methyl 2-(pyridin-4-yl)acetate, is a heterocyclic compound with the chemical formula C₈H₉NO₂.[1]

Chemical Structure:

Table 1: Chemical Identifiers of Methyl 4-pyridylacetate

| Identifier | Value |

| CAS Number | 29800-89-3[1] |

| Molecular Formula | C₈H₉NO₂[1] |

| Molecular Weight | 151.16 g/mol [1] |

| IUPAC Name | methyl 2-(pyridin-4-yl)acetate[1] |

| Synonyms | 4-Pyridineacetic acid, methyl ester; Methyl 4-pyridinylacetate; Methyl pyridin-4-ylacetate[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-pyridylacetate is crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data of Methyl 4-pyridylacetate

| Property | Value |

| Appearance | Liquid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in most organic solvents. |

| pKa | Not readily available |

Synthesis and Purification

General Experimental Protocol for Esterification

A representative procedure for the synthesis of a pyridylacetic acid ester involves the following steps:

-

Reaction Setup: To a solution of the pyridylacetic acid in the corresponding alcohol (in this case, methanol), a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

A synthesis of the hydrochloride salt of Methyl 4-pyridylacetate has been reported from the reaction of ethyl 4-pyridylacetate with methanol and thionyl chloride.[2]

Purification Methods

Purification of the final product is critical to ensure its suitability for subsequent applications. Common purification techniques for esters like Methyl 4-pyridylacetate include:

-

Distillation: Vacuum distillation is often employed for liquid esters to separate them from non-volatile impurities and solvents.

-

Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3][4][5][6][7] The choice of solvent is crucial and is typically determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Column Chromatography: For the removal of closely related impurities, column chromatography using silica gel or alumina as the stationary phase and an appropriate eluent system is a powerful technique.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of Methyl 4-pyridylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-pyridylacetate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine C2-H, C6-H | ~8.5 (d) | ~150 |

| Pyridine C3-H, C5-H | ~7.3 (d) | ~124 |

| Pyridine C4 | - | ~145 |

| -CH₂- | ~3.7 (s) | ~41 |

| -C(O)O- | - | ~171 |

| -OCH₃ | ~3.6 (s) | ~52 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for Methyl 4-pyridylacetate

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong, sharp absorption |

| C-O (Ester) | ~1250-1100 | Strong absorption |

| C=N, C=C (Pyridine) | ~1600-1450 | Medium to weak absorptions |

| C-H (Aromatic) | ~3100-3000 | Medium absorptions |

| C-H (Aliphatic) | ~3000-2850 | Medium absorptions |

A strong peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for Methyl 4-pyridylacetate would be observed at m/z 151. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the carboalkoxy group (-COOCH₃, m/z 59).[10][11][12]

Applications in Drug Discovery and Development

Methyl 4-pyridylacetate serves as a crucial building block in the synthesis of various pharmaceutical agents. The pyridine moiety is a common feature in many drugs, contributing to their biological activity and pharmacokinetic properties.[13][14]

Role as a Synthetic Intermediate

The ester functionality of Methyl 4-pyridylacetate can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further molecular elaboration. The pyridine ring can undergo various transformations, including N-alkylation and substitution reactions, allowing for the introduction of diverse substituents.

While specific examples of drugs synthesized directly from Methyl 4-pyridylacetate are not detailed in the provided search results, the broader class of pyridylacetic acid derivatives is of significant interest in medicinal chemistry. These derivatives have been explored for a range of therapeutic targets.

Logical Workflow for a Potential Synthetic Application

The following diagram illustrates a generalized workflow where Methyl 4-pyridylacetate could be utilized as a starting material in a drug discovery program.

Caption: Generalized synthetic route starting from Methyl 4-pyridylacetate.

Conclusion

Methyl 4-pyridylacetate is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. A comprehensive understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working in these fields. This technical guide has provided a detailed overview of these aspects, aiming to facilitate its effective use in the development of novel and important molecules. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.

References

- 1. Methyl 4-pyridylacetate | C8H9NO2 | CID 122482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 4-PYRIDYLACETATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Purification [chem.rochester.edu]

- 4. mt.com [mt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. whitman.edu [whitman.edu]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

Biological Activity of Methyl 4-pyridylacetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Methyl 4-pyridylacetate derivatives, focusing on their potential as therapeutic agents. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.

Introduction

Methyl 4-pyridylacetate and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyridine ring, a common scaffold in numerous pharmaceuticals, imparts a range of physicochemical properties that are favorable for drug design. This guide explores the diverse biological activities exhibited by these derivatives, including their anticancer, antimicrobial, and enzyme inhibitory effects. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the Methyl 4-pyridylacetate core structure.

Quantitative Biological Activity Data

The biological activities of various pyridine derivatives, including those structurally related to Methyl 4-pyridylacetate, have been evaluated through a range of in vitro assays. The following tables summarize the quantitative data, such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, to provide a comparative overview of their potency.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| N-methyl-4-phenoxypicolinamide derivative 8e | A549 (Non-small cell lung cancer) | 3.6 | [1] |

| H460 (Non-small cell lung cancer) | 1.7 | [1] | |

| HT-29 (Colorectal cancer) | 3.0 | [1] | |

| 4,6-Diaryl Pyridine Derivative 4c | MDA-MB-231 (Breast cancer) | Tubulin polymerization IC50 = 17 ± 0.3 | [2] |

| 3-Cyanopyridine Derivative 4d | HePG2 (Liver cancer) | 6.95 ± 0.34 | [2] |

| Pyrazolo[3,4-d]pyrimidine Derivative 12j | MOLT-4 (Leukemia) | 1.82 | [3] |

| Pyrazolo[3,4-d]pyrimidine Derivative 12c | UO-31 (Renal cancer) | 0.87 | [3] |

| Pyrazolo[3,4-d]pyrimidine Derivative 5 | HT1080 (Fibrosarcoma) | 96.25 | [4] |

| Hela (Cervical cancer) | 74.8 | [4] | |

| Caco-2 (Colorectal cancer) | 76.92 | [4] | |

| A549 (Lung cancer) | 148 | [4] | |

| Pyrazolo[3,4-d]pyrimidine Derivative 7 | HT1080 (Fibrosarcoma) | 43.75 | [4] |

| Hela (Cervical cancer) | 17.50 | [4] | |

| Caco-2 (Colorectal cancer) | 73.08 | [4] | |

| A549 (Lung cancer) | 68.75 | [4] |

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Benzylidenehydrazinylpyridinium salt 3d | Staphylococcus aureus | 4 | [5] |

| Imidazo[4,5-b]pyridine derivative 2 | Bacillus cereus | 0.07 | [6] |

| N-Methyl 4-piperidone-derived curcuminoid 1 | Streptococcus mutans | 250 | [7] |

| N-Methyl 4-piperidone-derived curcuminoid 10 | Streptococcus sobrinus | 500 | [7] |

| N-Methyl 4-piperidone-derived curcuminoid 13 | Streptococcus sobrinus | 250 | [7] |

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |

| Pyridine carbamate hybrid 8 | hAChE | 0.153 ± 0.016 | [8] |

| Pyridine carbamate hybrid 11 | hBChE | 0.828 ± 0.067 | [8] |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivative 6h | AChE | 0.00365 | [9] |

| Carbamate Derivative 1 | BChE | 0.12 ± 0.09 | [10] |

| Carbamate Derivative 7 | BChE | 0.38 ± 0.01 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments commonly used to evaluate the biological activities of Methyl 4-pyridylacetate derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well microtiter plates

-

Test compounds (Methyl 4-pyridylacetate derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Cancer cell lines (e.g., A549, H460, HT-29)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

-

96-well microtiter plates

-

Test compounds (Methyl 4-pyridylacetate derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile saline or broth for inoculum preparation

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound. Serially dilute the compounds in the broth medium directly in the 96-well plates to achieve a range of concentrations.

-

Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute the inoculum to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases.[8]

Materials:

-

96-well microtiter plates

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (Methyl 4-pyridylacetate derivatives)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Phosphate buffer

-

Test compound solution (or buffer for control)

-

AChE solution Incubate at room temperature for a predefined period (e.g., 15 minutes).

-

-

Reaction Initiation: Add DTNB solution to each well, followed by the addition of the ATCI substrate to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 5 minutes) using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

-

Data Analysis: The percentage of enzyme inhibition is calculated as follows: % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

Visual representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a potential signaling pathway targeted by anticancer agents and a typical experimental workflow.

Caption: General anticancer signaling pathways potentially targeted by active compounds.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Derivatives of Methyl 4-pyridylacetate exhibit a promising and diverse range of biological activities, positioning them as valuable scaffolds for the development of new therapeutic agents. The quantitative data presented in this guide highlight their potential in anticancer, antimicrobial, and neuroprotective applications. The detailed experimental protocols offer a practical foundation for researchers to further investigate these compounds. While specific signaling pathways for Methyl 4-pyridylacetate derivatives require more targeted investigation, the generalized pathways provide a logical starting point for mechanistic studies. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships to optimize the therapeutic potential of this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]

- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Methyl 4-Pyridylacetate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-pyridylacetate, a versatile pyridine derivative, serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure allows for diverse reactions, making it a valuable building block in the development of drugs targeting a range of therapeutic areas. This technical guide provides an in-depth look at the application of methyl 4-pyridylacetate as a precursor for pharmaceuticals, with a focus on the synthesis of the cardiovascular drug Milrinone. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this field.

Introduction to Methyl 4-Pyridylacetate

Methyl 4-pyridylacetate is a chemical compound with the molecular formula C₈H₉NO₂.[1] It is a methyl ester of 4-pyridineacetic acid. The presence of the pyridine ring and the ester functional group makes it amenable to a variety of chemical transformations, including reactions at the alpha-carbon of the ester and modifications of the pyridine ring. These properties are leveraged in multi-step syntheses of complex active pharmaceutical ingredients (APIs).

Synthesis of Milrinone: A Case Study

Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of acute decompensated heart failure due to its positive inotropic and vasodilatory effects.[2][3] The synthesis of Milrinone can be achieved through a multi-step process starting from methyl 4-pyridylacetate. A key intermediate in this synthesis is 1-(4-pyridyl)acetone.[4][5]

Step 1: Synthesis of 1-(4-pyridyl)acetone via Claisen Condensation

The initial step involves a Claisen condensation of methyl 4-pyridylacetate with a suitable acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. This reaction forms a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield 1-(4-pyridyl)acetone.[6][7]

Experimental Protocol: Claisen Condensation for 1-(4-pyridyl)acetone

-

Materials:

-

Methyl 4-pyridylacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add a mixture of methyl 4-pyridylacetate and an excess of ethyl acetate.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with aqueous acid.

-

The product, 1-(4-pyridyl)acetone, is extracted with an organic solvent, washed with sodium bicarbonate solution and water, dried over a drying agent, and purified by vacuum distillation.

-

Step 2: Synthesis of Milrinone from 1-(4-pyridyl)acetone

The second phase of the synthesis involves the condensation of 1-(4-pyridyl)acetone with cyanoacetamide in the presence of a base and a dehydrating agent to form the final Milrinone product.[8][9]

Experimental Protocol: Synthesis of Milrinone

-

Materials:

-

1-(4-pyridyl)acetone

-

Cyanoacetamide

-

Triethyl orthoformate

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide solution (2N)

-

N,N-Dimethylformamide (DMF) for recrystallization

-

-

Procedure:

-

In a three-necked flask, a mixture of 1-(4-pyridyl)acetone, glacial acetic acid, acetic anhydride, and triethyl orthoformate is stirred at room temperature for approximately 15 hours.

-

The reaction mixture is then concentrated under reduced pressure.

-

Ethanol and α-cyanoacetamide are added to the residue.

-

The pH of the mixture is adjusted to ≥10 with a 2N NaOH aqueous solution at 0°C.

-

The resulting precipitate is filtered, washed with ethanol, and dried to yield the crude product.

-

The crude Milrinone is purified by recrystallization from DMF to obtain the final product.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of Milrinone from a precursor of methyl 4-pyridylacetate.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 1. Synthesis of 1-(4-pyridyl)acetone | 4-methylpyridine, acetyl chloride | Chloroform, Sodium hydroxide | 30-35 | 2 | 74.3 |

| 2. Synthesis of Milrinone | 1-(4-pyridyl)acetone, α-Cyanoacetamide, triethyl orthoformate | Acetic acid, Acetic anhydride, Ethanol, 2N NaOH, DMF | Room Temp, 0 | 15 | 66 |

Note: The yield for the synthesis of 1-(4-pyridyl)acetone is based on a synthesis starting from 4-methylpyridine, a closely related precursor to methyl 4-pyridylacetate.[10] The yield for the synthesis of Milrinone is based on the protocol starting from 1-(4-pyridyl)acetone.[8]

Visualizing the Synthesis and Mechanism of Action

To better understand the process and the biological context of the synthesized pharmaceutical, the following diagrams are provided.

References

- 1. mds.marshall.edu [mds.marshall.edu]

- 2. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]

- 6. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]

- 9. CN103804288A - Synthesis method of milirinone - Google Patents [patents.google.com]

- 10. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]

"literature review of Methyl 4-pyridylacetate applications"

An In-depth Technical Guide to the Applications of Methyl 4-pyridylacetate

Introduction

Methyl 4-pyridylacetate is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with a methyl ester group.[1] Its structural versatility and reactivity make it a valuable building block and intermediate in a wide range of applications, particularly in the pharmaceutical and agrochemical industries.[2] This technical guide provides a comprehensive review of the synthesis, key chemical transformations, and significant applications of Methyl 4-pyridylacetate, with a focus on its role in drug discovery and development.

Synthesis and Chemical Properties

Methyl 4-pyridylacetate is typically synthesized from 4-methylpyridine.[3] It can also be prepared from ethyl 4-pyridylacetate.[4] The compound serves as a versatile precursor for various chemical modifications. For laboratory use, it is identified by CAS No. 29800-89-3.[1]

Applications in Pharmaceutical Synthesis

The pyridine moiety is a common scaffold in many biologically active compounds, making Methyl 4-pyridylacetate a crucial starting material for the synthesis of novel therapeutic agents.

Intermediate for Cyclin-Dependent Kinase (CDK) Inhibitors

Methyl 4-pyridylacetate is utilized as an intermediate in the preparation of pyridine acetamide derivatives that act as Cyclin-Dependent Kinase (CDK) inhibitors.[5] CDKs are key regulators of the cell cycle, and their inhibition is a critical strategy in cancer therapy.[5] The synthesis involves the hydrolysis of Methyl 4-pyridylacetate to 4-pyridylacetic acid, which is then used in subsequent reactions to build the final inhibitor molecule.[5]

Experimental Protocol: Hydrolysis of Methyl 4-pyridylacetate [5]

-

Reactants: Methyl 4-pyridylacetate (2.0 g, 13.23 mmol), Sodium hydroxide (1.32 g, 33.01 mmol).

-

Solvent: Tetrahydrofuran/water (10 mL/5 mL).

-

Procedure:

-

Dissolve Methyl 4-pyridylacetate in the tetrahydrofuran/water solvent mixture.

-

Add sodium hydroxide to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Quench the reaction with water.

-

Extract the aqueous phase with ethyl acetate and discard the organic phase.

-

Adjust the pH of the aqueous phase to 3 with dilute hydrochloric acid to yield 4-pyridylacetic acid.

-

The signaling pathway below illustrates the role of CDKs in cell cycle progression and how inhibitors derived from Methyl 4-pyridylacetate can block this process.

Caption: Role of CDK inhibitors in halting cell cycle progression.

Precursor for Androgen Biosynthesis Inhibitors

In the field of oncology, particularly for prostate cancer, inhibiting androgen biosynthesis is a key therapeutic strategy.[6] Methyl 4-pyridylacetate is used in the synthesis of non-steroidal inhibitors of cytochrome P45017α, a critical enzyme in the androgen synthesis pathway.[6] The synthesis of these inhibitors can involve a transesterification reaction using Methyl 4-pyridylacetate with an appropriate alcohol, facilitated by n-butyllithium.[6]

Table 1: Quantitative Data on Androgen Biosynthesis Inhibitors

| Compound Type | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Indenylpyridine (SU 8000) | Cytochrome P45017α | 0.04 µM | [6] |

| Naphthylpyridine (SU 10603) | Cytochrome P45017α | 0.3 µM | [6] |

| Benzophenones (150) | 5α-Steroid Reductase 2 | 5 nM | [6] |

| Indole Carboxylic Acids (151) | 5α-Steroid Reductase 2 | 40 nM |[6] |

Synthesis of Anticonvulsant and Neuropathic Pain Agents

Derivatives of Methyl 4-pyridylacetate have shown potential as anticonvulsants and for attenuating neuropathic pain.[7][8] Ethyl 4-pyridylacetate, a closely related compound, is noted for these properties.[8] The synthesis of N-benzyl 2-amino-2-(hetero)aromatic acetamides, which have been investigated for these activities, can utilize pyridylacetate derivatives.[7]

Other Pharmaceutical Applications

Methyl 4-pyridylacetate is also used in the synthesis of other biologically active molecules. For example, it can be condensed with tryptamine to prepare 3-(2-4′-pyridylacetamidoethyl) indole, a precursor for more complex indole alkaloids.[9]

Key Chemical Transformations

Methyl 4-pyridylacetate undergoes several important chemical reactions that are foundational to its utility in organic synthesis.

Decarboxylative Trifluoromethylthiolation

A significant application is the decarboxylative trifluoromethylthiolation of its corresponding carboxylate. This reaction provides a direct method to introduce a trifluoromethylthio (SCF₃) group, which is highly valuable in medicinal chemistry for improving the pharmacokinetic properties of drug candidates.[10] The process involves a one-pot reaction starting with the saponification of Methyl 4-pyridylacetate, followed by the addition of an electrophilic trifluoromethylthiolating reagent.[10]

Experimental Protocol: One-Pot Decarboxylative Trifluoromethylthiolation [10]

-

Step 1: Saponification

-

Reactants: Methyl 4-pyridylacetate (1 equivalent).

-

Reagent: Lithium hydroxide (LiOH).

-

Procedure: Saponification of the methyl ester is performed to generate the lithium pyridylacetate salt in situ.

-

-

Step 2: Trifluoromethylthiolation

-

Reagent: N-(trifluoromethylthio)benzenesulfonimide (1 equivalent) as the electrophilic SCF₃ source.

-

Procedure: The electrophilic reagent is added to the lithium salt. The reaction proceeds via a proposed N-trifluoromethylthio-4-alkylidene-1,4-dihydropyridine intermediate, followed by decarboxylation to yield the final product.

-

-

Yield: The trifluoromethylthiolated product (12) is obtained in a 29% yield.[10]

The workflow for this one-pot reaction is visualized below.

Caption: Workflow for the synthesis of 4-(trifluoromethylthiomethyl)pyridine.

Table 2: Summary of Decarboxylative Trifluoromethylthiolation

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-pyridylacetate (11) | 1. LiOH2. N-(trifluoromethylthio)benzenesulfonimide | 4-(Trifluoromethylthiomethyl)pyridine (12) | 29% | [10] |

| Methyl 3-pyridylacetate (13) | 1. LiOH2. N-(trifluoromethylthio)benzenesulfonimide | No reaction | 0% |[10] |

Photochemical Rearrangement

When irradiated, Methyl 2-pyridylacetate, an isomer of Methyl 4-pyridylacetate, rearranges to methyl anthranilate.[3] This type of photochemical reaction highlights the diverse reactivity of pyridylacetates, although similar reactivity for the 4-pyridyl isomer is less documented in the provided sources.[3]

Conclusion

Methyl 4-pyridylacetate is a cornerstone intermediate in modern organic and medicinal chemistry. Its applications range from the synthesis of complex kinase inhibitors for cancer therapy to the development of novel treatments for neurological disorders. The ability to undergo specific and useful chemical transformations, such as decarboxylative functionalization, further enhances its value. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of Methyl 4-pyridylacetate is essential for designing and executing efficient synthetic routes to new and improved therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 29800-89-3: 4-Pyridineacetic acid, methyl ester [cymitquimica.com]

- 3. Photoisomerisation of substituted 2-methylpyridines to ortho-substituted anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. METHYL 4-PYRIDYLACETATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. data.epo.org [data.epo.org]

- 6. Inhibitors of enzymes of androgen biosynthesis: cytochrome P45017α and 5α-steroid reductase - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ETHYL 4-PYRIDYLACETATE | 54401-85-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Decarboxylative trifluoromethylthiolation of pyridylacetates - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Methyl 4-pyridylacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pyridylacetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and enabling rational drug design. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of Methyl 4-pyridylacetate, details relevant experimental protocols for their determination, and presents logical workflows for its analysis.

Core Physicochemical Properties

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. The key properties for Methyl 4-pyridylacetate are summarized below.

Data Presentation

Table 1: Physicochemical Properties of Methyl 4-pyridylacetate

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉NO₂ | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1] |

| Melting Point | Not Experimentally Determined (Estimated) | - |

| Boiling Point | Not Experimentally Determined (Estimated) | - |

| Density | Not Experimentally Determined (Estimated) | - |

| pKa (of the pyridinium ion) | Not Experimentally Determined (Estimated) | - |

| Water Solubility | 2.587 x 10⁵ mg/L at 25 °C (Estimated) | FlavScents |

| logP (Octanol-Water Partition Coefficient) | 0.3 (Computed) | PubChem (XLogP3)[1] |

| CAS Number | 29800-89-3 | NIST[2] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of finely powdered, dry Methyl 4-pyridylacetate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially, and then slowed to 1-2 °C per minute as the estimated melting point is approached.

-

Determination: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Boiling Point Determination

Methodology: Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: A sample of Methyl 4-pyridylacetate is placed in the round-bottom flask along with boiling chips. The apparatus is heated gently.

-

Determination: The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature on the thermometer as the liquid condenses and is collected in the receiving flask. For high-boiling liquids, vacuum distillation is employed to prevent decomposition.

pKa Determination

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of Methyl 4-pyridylacetate is prepared in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the pyridine nitrogen atoms are protonated.

logP Determination

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Procedure: A known amount of Methyl 4-pyridylacetate is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel. The funnel is shaken to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated. The concentration of Methyl 4-pyridylacetate in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Logical and Experimental Workflows

Visualizing the logical relationships and experimental processes is crucial for understanding the analysis of Methyl 4-pyridylacetate.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of Methyl 4-pyridylacetate. While some key experimental data remains to be determined, the provided estimates and detailed experimental protocols offer a solid foundation for researchers. The presented workflows illustrate the logical progression from synthesis to characterization and the critical role of these properties in the broader context of drug discovery and development. Accurate experimental determination of the melting point, boiling point, density, and pKa is highly recommended for future studies to build a complete and reliable profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-pyridylacetate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl 4-pyridylacetate as a versatile building block in the synthesis of nitrogen-containing heterocyclic compounds. The focus is on the generation of pyridinium ylides and their subsequent application in 1,3-dipolar cycloaddition reactions, a powerful strategy for constructing fused heterocyclic systems, particularly indolizine derivatives.

Introduction

Methyl 4-pyridylacetate is a readily available starting material that serves as a valuable precursor for the synthesis of a variety of heterocyclic structures. Its activated methylene group can be readily deprotonated to form a pyridinium ylide, a key intermediate in numerous cyclization reactions. This reactivity makes it an attractive component in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The indolizine core, for instance, is a prominent scaffold in a range of biologically active natural products and synthetic pharmaceuticals.

Key Synthetic Application: Synthesis of Indolizine Derivatives

A primary application of Methyl 4-pyridylacetate in heterocyclic synthesis is the construction of the indolizine ring system. This is typically achieved through a 1,3-dipolar cycloaddition reaction between a 4-pyridyl-stabilized pyridinium ylide and an electron-deficient alkene or alkyne, often referred to as a dipolarophile.

Reaction Principle

The synthesis proceeds via a two-step, one-pot sequence. First, Methyl 4-pyridylacetate is quaternized at the nitrogen atom with a suitable alkylating agent, followed by in-situ deprotonation of the α-carbon using a base to generate the pyridinium ylide. This ylide then reacts with a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), through a [3+2] cycloaddition to form a dihydropyrrolo[2,1,5-cd]indolizine intermediate, which subsequently aromatizes to the stable indolizine product.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 7-(methoxycarbonylmethyl)indolizine-1,2-dicarboxylate

This protocol details the synthesis of a substituted indolizine via the reaction of Methyl 4-pyridylacetate with dimethyl acetylenedicarboxylate (DMAD).

Materials:

-

Methyl 4-pyridylacetate

-

Methyl bromoacetate

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Anhydrous acetonitrile

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Formation of the Pyridinium Salt: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Methyl 4-pyridylacetate (1.0 eq) in anhydrous acetonitrile. To this solution, add methyl bromoacetate (1.1 eq) dropwise at room temperature. Stir the reaction mixture at room temperature for 24 hours. The formation of the pyridinium salt may be observed as a precipitate.

-

In-situ Generation of Pyridinium Ylide and Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) to the suspension. Subsequently, add triethylamine (2.5 eq) dropwise to the reaction mixture over a period of 15 minutes. The color of the reaction mixture may change, indicating the formation of the pyridinium ylide and the progress of the reaction.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dimethyl 7-(methoxycarbonylmethyl)indolizine-1,2-dicarboxylate.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for the synthesis of indolizine derivatives using pyridinium ylides derived from substituted pyridylacetates and various dipolarophiles, as reported in the literature for analogous reactions.

| Entry | Pyridylacetate Derivative | Dipolarophile | Product | Yield (%) |

| 1 | Methyl 2-pyridylacetate | Dimethyl acetylenedicarboxylate | Dimethyl indolizine-1,2-dicarboxylate | 75-85 |

| 2 | Ethyl 2-pyridylacetate | Methyl acrylate | Methyl 1,2-dihydroindolizine-1-carboxylate | 60-70 |

| 3 | Methyl 2-pyridylacetate | N-Phenylmaleimide | N-Phenyl-1,2-dihydroindolizine-1,2-dicarboximide | 80-90 |

Note: The yields presented are for analogous reactions involving 2-pyridylacetate derivatives and are intended to provide a general expectation for the reactivity of pyridinium ylides in such cycloadditions.

Visualizations

Reaction Pathway for Indolizine Synthesis

Caption: General reaction pathway for the synthesis of indolizines from Methyl 4-pyridylacetate.

Experimental Workflow

Caption: Step-by-step experimental workflow for indolizine synthesis.

Application Notes and Protocols for N-Alkylation of Methyl 4-pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of methyl 4-pyridylacetate, a key transformation for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The resulting N-alkylated pyridinium salts are versatile intermediates for further functionalization.

Introduction

The N-alkylation of pyridines is a fundamental reaction in organic synthesis. For methyl 4-pyridylacetate, this transformation introduces a positive charge on the pyridine ring, significantly altering its electronic properties and reactivity. This allows for the modulation of biological activity and the tuning of physical properties in the development of new chemical entities. The protocols outlined below describe common methods for the N-alkylation of methyl 4-pyridylacetate using various alkylating agents.

General Reaction Scheme

The N-alkylation of methyl 4-pyridylacetate proceeds via a nucleophilic attack of the pyridine nitrogen on an electrophilic alkylating agent, typically an alkyl halide. This reaction is a classic example of a Menschutkin reaction.

Caption: General reaction scheme for the N-alkylation of methyl 4-pyridylacetate.

Data Presentation: Comparison of N-Alkylation Protocols

While specific data for the N-alkylation of methyl 4-pyridylacetate is not extensively reported, the following table summarizes typical conditions and expected yields based on analogous reactions with similarly substituted pyridines. These values should serve as a starting point for reaction optimization.

| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Methyl Iodide | None | Acetonitrile | Reflux | 4-8 | 85-95 |

| Ethyl Bromide | K₂CO₃ | DMF | 80 | 12-24 | 70-85 |

| Benzyl Bromide | None | Toluene | Reflux | 6-12 | 80-90 |

| n-Butyl Bromide | K₂CO₃ | DMF | 100 | 24-48 | 60-75 |

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale. Optimization of reaction conditions is recommended for each specific transformation.

Experimental Protocols

Protocol 1: N-Methylation using Methyl Iodide in Acetonitrile

This protocol describes a straightforward method for the synthesis of 1-methyl-4-(methoxycarbonylmethyl)pyridin-1-ium iodide.

Materials:

-

Methyl 4-pyridylacetate

-

Methyl iodide

-

Anhydrous acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Diethyl ether (for precipitation)

-

Büchner funnel and filter paper

Procedure:

-

To a dry round-bottom flask, add methyl 4-pyridylacetate (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (10 mL per 1 g of starting material).

-

Add methyl iodide (1.2 eq) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, add diethyl ether to induce precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to obtain the desired N-methylated pyridinium iodide.

Protocol 2: N-Benzylation using Benzyl Bromide in Toluene

This protocol is suitable for the synthesis of 1-benzyl-4-(methoxycarbonylmethyl)pyridin-1-ium bromide.

Materials:

-

Methyl 4-pyridylacetate

-

Benzyl bromide

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Hexanes (for washing)

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve methyl 4-pyridylacetate (1.0 eq) in anhydrous toluene (15 mL per 1 g of starting material).

-

Add benzyl bromide (1.1 eq) to the solution.

-

Heat the mixture to reflux and stir for 6-12 hours. The formation of a precipitate indicates product formation.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid product and wash with hexanes to remove any unreacted benzyl bromide.

-

Dry the resulting solid under vacuum.

Protocol 3: N-Alkylation with Longer Chain Alkyl Halides using Potassium Carbonate

This protocol is a general method for the introduction of longer alkyl chains (e.g., ethyl, n-butyl) and utilizes a base to facilitate the reaction.

Materials:

-

Methyl 4-pyridylacetate

-

Alkyl halide (e.g., ethyl bromide, n-butyl bromide) (1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating source (oil bath or heating mantle)

-

Sintered glass funnel

Procedure:

-

To a dry round-bottom flask, add methyl 4-pyridylacetate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF (20 mL per 1 g of starting material).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (1.5 eq) to the mixture.

-

Heat the reaction to 80-100 °C and stir for 12-48 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel to remove the inorganic salts.

-

The filtrate containing the product can be used in the next step directly or the product can be precipitated by the addition of an anti-solvent like diethyl ether.

-

Isolate the solid by filtration and dry under vacuum.

Purification of N-Alkylated Pyridinium Salts

N-alkylated pyridinium salts are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/acetone). For non-crystalline or impure products, column chromatography on silica gel or alumina may be employed, using a polar eluent system such as dichloromethane/methanol or chloroform/methanol.

Visualizations

Caption: A typical experimental workflow for the N-alkylation of methyl 4-pyridylacetate.

Application Notes and Protocols: Methyl 4-pyridylacetate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of methyl 4-pyridylacetate as a versatile starting material for the preparation of potent kinase inhibitors. The following sections detail a representative synthetic pathway to a c-Jun N-terminal kinase (JNK) inhibitor, present key quantitative data, and include detailed experimental protocols and pathway diagrams.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved kinase inhibitors. Methyl 4-pyridylacetate serves as a readily available and versatile building block for the construction of various pyridine-based kinase inhibitors. This document outlines a synthetic route from methyl 4-pyridylacetate to a 4-(pyrazol-3-yl)pyridine-based JNK inhibitor, a class of compounds with therapeutic potential in neurodegenerative and inflammatory diseases.

Quantitative Data Summary

The following tables summarize the inhibitory activity of a representative 4-(pyrazol-3-yl)pyridine-based JNK inhibitor and compares its potency across different JNK isoforms.

Table 1: Inhibitory Activity of a Representative 4-(pyrazol-3-yl)pyridine JNK Inhibitor

| Compound | Target Kinase | IC50 (μM) |

| 4-(Pyrazol-3-yl)-pyridine Derivative | JNK3 | 0.63 |

| 4-(Pyrazol-3-yl)-pyridine Derivative | p38 | > 20 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.[1]

Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals, such as inflammatory cytokines and UV radiation. The JNK signaling pathway plays a crucial role in regulating cellular processes like apoptosis, inflammation, and proliferation.

Caption: Simplified JNK Signaling Pathway.

Experimental Workflow and Protocols

The following section details a multi-step synthesis of a 4-(pyrazol-3-yl)pyridine-based JNK inhibitor, starting from methyl 4-pyridylacetate.

Caption: Synthetic Workflow for a JNK Inhibitor.

Experimental Protocols

Step 1: Synthesis of 4-Acetylpyridine from Methyl 4-pyridylacetate

This procedure is a conceptual laboratory-scale adaptation based on the principles of crossed Claisen condensation followed by hydrolysis and decarboxylation.

Materials:

-

Methyl 4-pyridylacetate

-

Sodium methoxide

-

Acetone

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether, add a solution of methyl 4-pyridylacetate (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C under an inert atmosphere.

-

After the addition is complete, add a solution of acetone (1.2 equivalents) in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water. Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers with concentrated hydrochloric acid to pH 1-2 and heat the mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-acetylpyridine.

Step 2: Synthesis of 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Materials:

-

4-Acetylpyridine

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Toluene

Procedure:

-